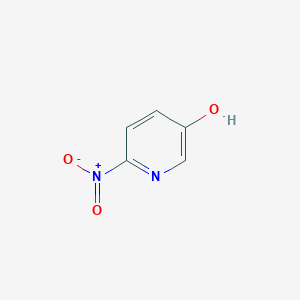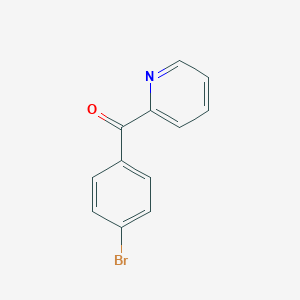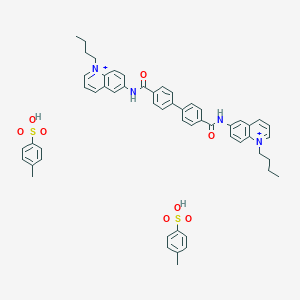
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is not well understood. However, it is believed that the compound interacts with biological molecules and metal ions, leading to changes in their fluorescence properties. This makes it a useful tool for studying the behavior of these molecules in biological systems.
生化学的および生理学的効果
The biochemical and physiological effects of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate have not been extensively studied. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for biological applications.
実験室実験の利点と制限
One of the main advantages of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is its excellent fluorescence properties, which make it a useful tool for studying biological molecules and metal ions. However, its limitations include its high cost and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for the study of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the exploration of its potential applications in the development of new optoelectronic devices and sensors. Additionally, the compound's interactions with biological molecules and metal ions could be further studied to gain a better understanding of its mechanism of action and potential applications in biological systems.
In conclusion, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is a promising compound with potential applications in various fields of scientific research. Its excellent fluorescence properties make it a useful tool for studying biological molecules and metal ions, and its biocompatibility makes it a promising candidate for biological applications. Further research is needed to explore its potential applications and develop new synthesis methods that are more cost-effective and scalable.
合成法
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate can be synthesized by reacting N-butyl-2-chloroacetamide with 2,2'-dipyridylamine in the presence of sodium ethoxide. The resulting compound is then treated with tosyl chloride to obtain the final product.
科学的研究の応用
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescence properties, making it a useful tool for fluorescence microscopy and imaging. It has also been used as a probe for detecting metal ions and organic molecules in biological systems. Furthermore, it has been studied for its potential applications in the development of organic electronics and optoelectronic devices.
特性
CAS番号 |
18430-43-8 |
|---|---|
製品名 |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate |
分子式 |
C54H56N4O8S2+2 |
分子量 |
953.2 g/mol |
IUPAC名 |
N-(1-butylquinolin-1-ium-6-yl)-4-[4-[(1-butylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C40H38N4O2.2C7H8O3S/c1-3-5-23-43-25-7-9-33-27-35(19-21-37(33)43)41-39(45)31-15-11-29(12-16-31)30-13-17-32(18-14-30)40(46)42-36-20-22-38-34(28-36)10-8-26-44(38)24-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-22,25-28H,3-6,23-24H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChIキー |
BNCXXUFPUHLPOW-UHFFFAOYSA-P |
SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
その他のCAS番号 |
18430-43-8 |
同義語 |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



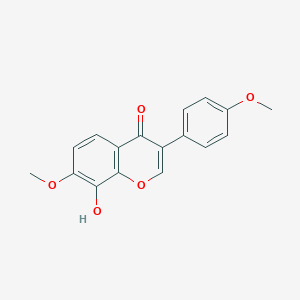
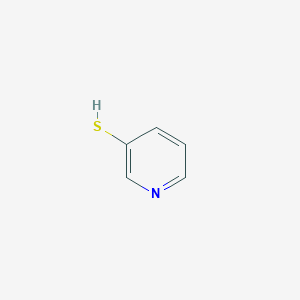
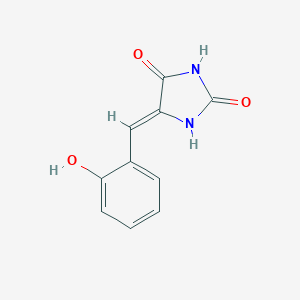
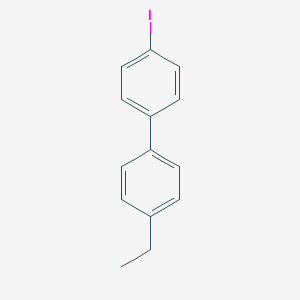
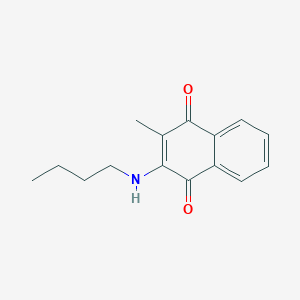
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
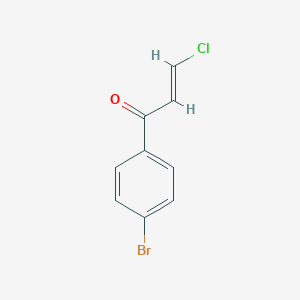
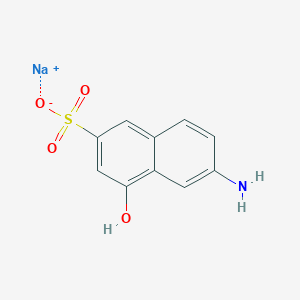
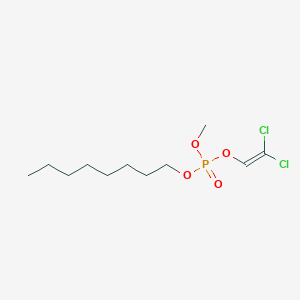
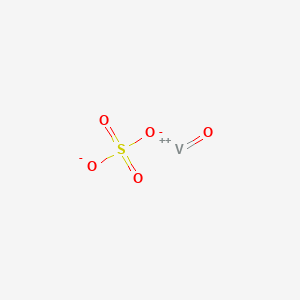
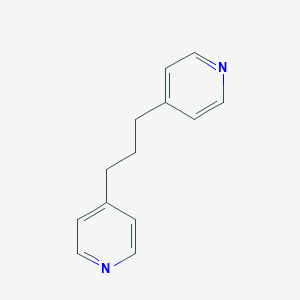
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
